6-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine
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Overview
Description
6-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of bromine and iodine atoms attached to a triazolo[1,5-a]pyridine core. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate has been reported . Another method includes the Dimroth rearrangement of [1,2,4]triazolo[3,4-a]pyridine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the methodologies used in laboratory synthesis can be scaled up for industrial applications, considering factors such as reaction efficiency, cost, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include copper acetate for cycloaddition reactions and lead tetraacetate for oxidation reactions . The conditions typically involve controlled temperatures and the use of solvents such as acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives of the triazolopyridine core.
Scientific Research Applications
6-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of drugs targeting specific biological pathways, such as JAK1 and JAK2 inhibitors.
Biological Studies: The compound is studied for its potential biological activities, including anticancer properties.
Material Science: It is utilized in the design of efficient light-emitting materials for OLED devices.
Mechanism of Action
The mechanism of action of 6-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt and inhibits JAK1 and JAK2 pathways . These interactions lead to the modulation of various biological processes, making it a valuable compound in drug discovery.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine
- [1,2,4]Triazolo[1,5-a]pyrimidine
- Imidazo[1,2-a]pyridine
Uniqueness
6-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine is unique due to the presence of both bromine and iodine atoms, which can significantly influence its reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C6H3BrIN3 |
---|---|
Molecular Weight |
323.92 g/mol |
IUPAC Name |
6-bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C6H3BrIN3/c7-4-1-2-5-9-6(8)10-11(5)3-4/h1-3H |
InChI Key |
CMAJSSHNFYUEFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=NN2C=C1Br)I |
Origin of Product |
United States |
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